![molecular formula C11H14BrNO2 B1517765 [4-Bromo-2-(morpholin-4-yl)phenyl]methanol CAS No. 1099619-96-1](/img/structure/B1517765.png)
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Overview
Description
“[4-Bromo-2-(morpholin-4-yl)phenyl]methanol” is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 . It is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14BrNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is typically in the form of an oil . The storage temperature is room temperature . The boiling point is not specified .Scientific Research Applications
Lipid Dynamics and Membrane Studies
Methanol, a component in the structure of interest, has been shown to influence lipid dynamics significantly. In a study by Nguyen et al. (2019), methanol was found to accelerate the flip-flop and transfer kinetics of lipids in bilayer compositions, which is crucial for understanding membrane stability and function in biological systems (Nguyen et al., 2019).
Antioxidant Properties and Synthesis of Derivatives
Research by Çetinkaya et al. (2012) highlighted the synthesis and antioxidant properties of derivatives related to the compound of interest. The study synthesized bromophenols with effective antioxidant power, indicating potential applications in oxidative stress management and pharmaceuticals (Çetinkaya et al., 2012).
Aggregation and Electrochemical Properties
Bıyıklıoğlu (2015) investigated the aggregation and electrochemical properties of newly synthesized dendritic axially morpholine-disubstituted silicon phthalocyanine, showing significant potential in materials science for developing new photovoltaic and electronic devices (Bıyıklıoğlu, 2015).
Chemical Synthesis and Organic Reactions
Jurd (1991) demonstrated the use of sesamol and other phenols with morpholine in methanol to yield epimeric 2-morpholinyl-4-phenylbenzopyran derivatives. These derivatives serve as valuable intermediates for synthesizing various organic compounds, highlighting the role of morpholine and methanol in facilitating organic reactions (Jurd, 1991).
Biodiesel Synthesis and Energy Applications
Wang et al. (2016) explored the use of morpholine basic ionic liquid as a catalyst in the transesterification of soybean oil with methanol for biodiesel production. This research opens avenues for more sustainable and efficient biodiesel synthesis methods, showcasing an application in renewable energy (Wang et al., 2016).
properties
IUPAC Name |
(4-bromo-2-morpholin-4-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBHCJZPPACDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



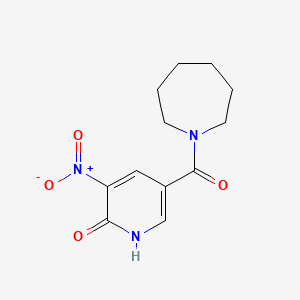

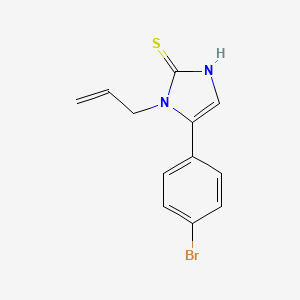
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
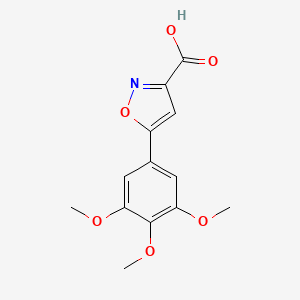
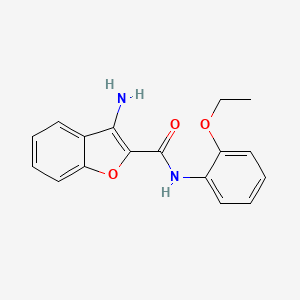

![5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1517693.png)
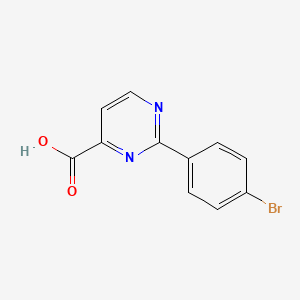
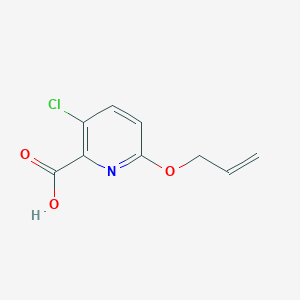
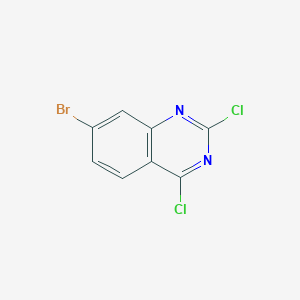

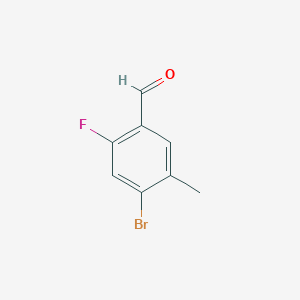
![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)